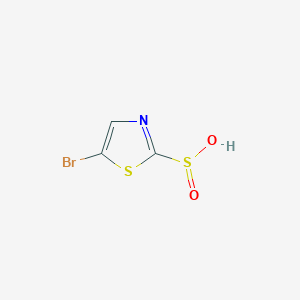
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms and a hydroxyphenyl group makes it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the hydroxyphenyl group. Industrial production methods often utilize advanced fluorination techniques to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product.
Análisis De Reacciones Químicas
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role in drug development and delivery.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyphenyl group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid can be compared with other fluorinated compounds such as 3,3,4,4-Tetrafluorotetrahydrofuran and 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl . While these compounds share some similarities in their fluorinated structures, 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8F4O3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
3,4,4,4-tetrafluoro-3-(3-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-2-1-3-7(15)4-6/h1-4,15H,5H2,(H,16,17) |
Clave InChI |
BHECJYZBBMKERK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CC(=O)O)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)











